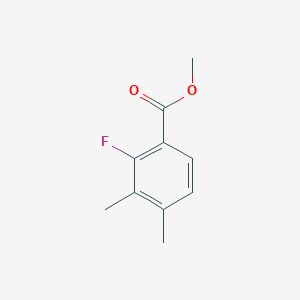
Methyl 2-fluoro-3,4-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-fluoro-3,4-dimethylbenzoate: is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3,4-dimethylbenzoate typically involves the esterification of 2-fluoro-3,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: Methyl 2-fluoro-3,4-dimethylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Reduction: 2-fluoro-3,4-dimethylbenzyl alcohol.
Oxidation: 2-fluoro-3,4-dimethylbenzoic acid.
科学研究应用
Methyl 2-fluoro-3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2-fluoro-3,4-dimethylbenzoate exerts its effects depends on the specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .
相似化合物的比较
Methyl 3,4-dimethylbenzoate: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Methyl 2-chloro-3,4-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Methyl 2-bromo-3,4-dimethylbenzoate: Contains a bromine atom, which can participate in different types of chemical reactions compared to fluorine.
Uniqueness: Methyl 2-fluoro-3,4-dimethylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets .
属性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC 名称 |
methyl 2-fluoro-3,4-dimethylbenzoate |
InChI |
InChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,1-3H3 |
InChI 键 |
QCZRFKRPEKHULX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
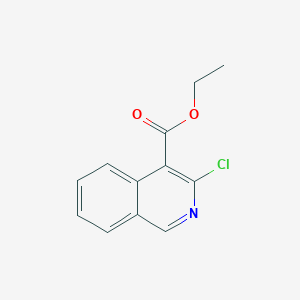
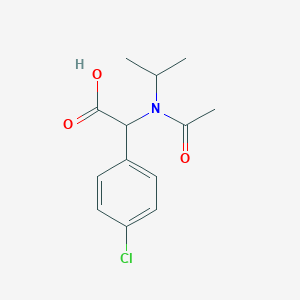
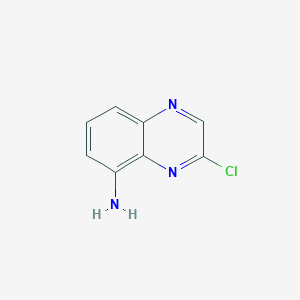



![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)

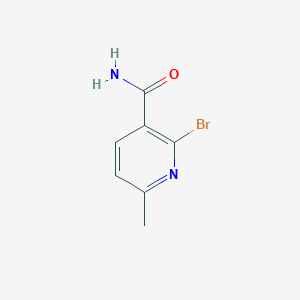
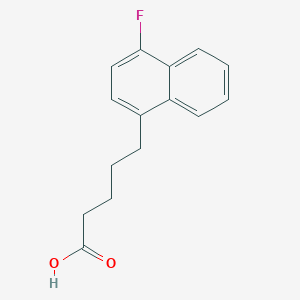

![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
